1-((1H-imidazol-4-yl)sulfonyl)-4-((5-chloro-2-methoxyphenyl)sulfonyl)-1,4-diazepane
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Description
1-((1H-imidazol-4-yl)sulfonyl)-4-((5-chloro-2-methoxyphenyl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C15H19ClN4O5S2 and its molecular weight is 434.91. The purity is usually 95%.
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Scientific Research Applications
Efficient Diazotransfer Reagents
This compound and its related derivatives have been extensively studied for their roles as diazotransfer reagents. For example, imidazole-1-sulfonyl azide hydrochloride has been reported to act as a "diazo donor" in converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent is highlighted for its preparation from inexpensive materials, shelf-stability, and convenience for large-scale applications (Goddard-Borger & Stick, 2007).
Synthesis and Stability
The synthesis and stability of this class of compounds are of particular interest. The hydrogen sulfate salt of imidazole-1-sulfonyl azide, a related compound, is identified for its stability compared to other salts, presenting a safer option for diazo transfer reactions. This research underlines the importance of developing stable and safe reagents for chemical synthesis (Potter et al., 2016).
Coordination Chemistry
The compound has also been explored in coordination chemistry, where its derivatives are synthesized and examined for their interaction with metal centers. Such studies are crucial for understanding the compound's potential in catalysis and material science. For instance, certain derivatives have been synthesized and their nickel complexes characterized, offering insights into their structural and electrochemical properties (Bermejo et al., 2000).
Synthesis of Diazepane Systems
The compound and its derivatives have been utilized in the synthesis of diazepane systems, showcasing the versatility of this class of compounds in producing complex heterocyclic structures. A notable approach involves a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction, exemplifying a convergent synthesis strategy for diazepane rings (Banfi et al., 2007).
Electrochemical Evaluation
Electrochemical studies of derivatives of this compound have been conducted to assess their potential bioreduction properties. This research highlights the importance of electrochemical properties in developing compounds with potential therapeutic applications (Zaki et al., 2012).
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O5S2/c1-25-13-4-3-12(16)9-14(13)26(21,22)19-5-2-6-20(8-7-19)27(23,24)15-10-17-11-18-15/h3-4,9-11H,2,5-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUIULRZUIATKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.